
A Comparative Analysis of Allulose and
Erythritol on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allosucrose

Cat. No.: B1666889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two popular low-calorie

sweeteners, allulose and erythritol, on the gut microbiota. The information presented is based

on available experimental data from in vitro, in vivo, and ex vivo studies, offering a resource for

understanding their potential impacts on gut health and host metabolism.

Introduction and Mechanisms of Action
Allulose and erythritol are sugar substitutes that have gained popularity for their low caloric

value and minimal impact on blood glucose levels. However, their interactions with the gut

microbiota differ significantly due to their distinct metabolic fates.

Allulose is a rare sugar with a chemical structure similar to fructose. Approximately 70% of

ingested allulose is absorbed in the small intestine and excreted in the urine, while the

remaining 30% reaches the colon, where it can be fermented by gut bacteria.[1] The ability of

gut microbes to metabolize allulose is largely dependent on the presence of the D-allulose-6-

phosphate 3-epimerase (AlsE) enzyme, which is found in a limited number of bacterial species.

[1] A metagenomic analysis has shown that the gene encoding for this enzyme is present in

about 15.8% of human gut microbiomes, suggesting that the capacity for allulose fermentation

varies among individuals.[1]

Erythritol is a sugar alcohol. The majority of ingested erythritol (around 90%) is rapidly

absorbed in the small intestine and excreted unchanged in the urine.[2][3] Consequently, only a
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small fraction (~10%) enters the large intestine, limiting its availability for microbial

fermentation.[2][4] While some in vitro studies using human fecal samples have concluded that

erythritol is not fermented by gut microbiota within a 24-hour period,[2][4] more recent ex vivo

and in vivo animal studies suggest that the portion reaching the colon can be fermented to

some extent, leading to the production of short-chain fatty acids (SCFAs).[3][5][6][7]

Comparative Effects on Gut Microbiota Composition
The differential fermentation of allulose and erythritol leads to distinct changes in the

composition of the gut microbiota.

An ex vivo study utilizing the SIFR® (Systemic Intestinal Fermentation Research) technology,

which models the human gut, directly compared the effects of allulose and erythritol on fecal

microbiota from healthy adults and individuals with type 2 diabetes (T2DM).[5][6] In both

groups, allulose was found to significantly increase the abundance of the butyrate-producing

species Anaerostipes hadrus and another unclassified species from the Lachnospiraceae

family.[5][6] In contrast, erythritol supplementation led to a significant increase in the

abundance of the Eubacteriaceae and Barnesiellaceae families.[5][6]

These findings suggest that while both sweeteners can modulate the gut microbiota, they

appear to favor the growth of different bacterial taxa.

Comparative Effects on Short-Chain Fatty Acid
(SCFA) Production
The fermentation of non-digestible carbohydrates by gut bacteria leads to the production of

SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health and host

metabolism.

The same ex vivo study demonstrated that both allulose and erythritol significantly increase the

production of butyrate.[5][6] However, the timing of this production differed. Allulose led to a

more rapid increase in butyrate between 6 and 24 hours, while the increase from erythritol was

more pronounced between 24 and 48 hours.[6]

In an in vivo study, mice fed a high-fat diet and given water containing 5% erythritol showed

increased levels of SCFAs in their serum and feces, further supporting the fermentability of
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erythritol in a living system.[3]

Table 1: Comparative Summary of Effects on Gut Microbiota and SCFA Production

Feature Allulose Erythritol

Estimated amount reaching

colon
~30%[1] ~10%[2][4]

Fermentability by gut

microbiota

Fermentable by a subset of

bacteria possessing the alsE

gene[1]

Conflicting evidence: some in

vitro studies show no

fermentation,[2][4] while ex

vivo and in vivo studies

suggest some fermentation[3]

[5][6][7]

Key changes in bacterial taxa

(ex vivo, human)

↑ Anaerostipes hadrus ↑

Unclassified Lachnospiraceae

species[5][6]

↑ Eubacteriaceae family ↑

Barnesiellaceae family[5][6]

Effect on SCFA production ↑ Butyrate (peak at 6-24h)[6] ↑ Butyrate (peak at 24-48h)[6]

Impact on Host Metabolism and Signaling Pathways
The modulation of the gut microbiota and the production of SCFAs by these sweeteners can

have downstream effects on host metabolism.

SCFAs, particularly butyrate, are the primary energy source for colonocytes and play a role in

maintaining the gut barrier integrity. Furthermore, SCFAs can act as signaling molecules. One

important pathway involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion from

enteroendocrine L-cells in the gut.[8] GLP-1 is an incretin hormone that enhances insulin

secretion, improves glucose tolerance, and promotes satiety.[8]

Studies in mice have shown that allulose consumption leads to a significant increase in GLP-1

production, an effect that is believed to be mediated by the increased production of SCFAs.[8]
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Caption: Proposed signaling pathway for allulose-induced GLP-1 release.

Experimental Protocols
This section details the methodologies used in key studies cited in this guide.

In Vivo Mouse Study Protocol: Comparative Analysis
This protocol is based on studies comparing the effects of allulose and erythritol in mice fed a

high-fat diet (HFD).[9]

Animal Model: Male C57BL/6J mice are typically used.

Acclimatization: Mice are acclimatized for one week before the start of the experiment.

Diet Groups: Mice are divided into groups, including a control group (HFD only), an allulose

group (HFD supplemented with allulose in drinking water, e.g., 5% w/v), and an erythritol

group (HFD supplemented with erythritol in drinking water, e.g., 5% w/v).

Study Duration: The experimental period usually lasts for several weeks (e.g., 12-16 weeks).

Sample Collection: Fecal samples are collected at baseline and at the end of the study for

microbiota and SCFA analysis. Blood and tissue samples are collected at the end of the

study for metabolic parameter analysis.

Microbiota Analysis:

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercial

kit.

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are

amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing
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platform (e.g., Illumina MiSeq).

Data Analysis: The raw sequencing data is processed using bioinformatics pipelines like

QIIME 2 to determine the microbial composition and diversity.

SCFA Analysis: SCFAs are extracted from fecal samples and analyzed by gas

chromatography-mass spectrometry (GC-MS).

Study Setup
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Caption: Experimental workflow for the in vivo mouse study.
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Ex Vivo Human Gut Microbiota Study Protocol (SIFR®
Technology)
This protocol is based on the ex vivo study comparing allulose and erythritol using the SIFR®

(Systemic Intestinal Fermentation Research) technology.[5][10]

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors

and/or specific patient populations (e.g., T2DM).

Inoculum Preparation: A fecal slurry is prepared in a buffer solution under anaerobic

conditions to preserve the viability of the gut microbes.

SIFR® System: The SIFR® technology utilizes a high-throughput, reactor-based system that

simulates the conditions of the human colon. Each reactor is inoculated with the fecal slurry.

Substrate Addition: Allulose, erythritol, or a no-substrate control is added to the reactors at

physiologically relevant concentrations.

Incubation: The reactors are incubated under anaerobic conditions at 37°C for a specified

period (e.g., 48 hours).

Sample Analysis: Samples are collected from the reactors at different time points (e.g., 0, 6,

24, 48 hours) for analysis.

Microbiota Composition: Analyzed using 16S rRNA gene sequencing as described in the

in vivo protocol.

SCFA Production: Analyzed using GC-MS.

Gas Production and pH: Monitored throughout the incubation period.
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Caption: Experimental workflow for the ex vivo SIFR® study.

Conclusion
The available evidence suggests that allulose and erythritol exert distinct effects on the gut

microbiota. Allulose is partially fermented by a subset of the gut microbiota, leading to the

production of SCFAs and a selective increase in beneficial bacteria such as Anaerostipes

hadrus. Erythritol is largely unfermented, though the small portion that reaches the colon may

be metabolized by specific bacteria, also leading to an increase in butyrate and favoring the

growth of different taxa, such as the Eubacteriaceae and Barnesiellaceae families.
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The prebiotic-like effects of allulose, including the stimulation of butyrate-producing bacteria

and the potential to increase GLP-1 secretion, may offer additional metabolic benefits beyond

its use as a low-calorie sweetener. The impact of erythritol on the gut microbiota appears to be

less pronounced, though not entirely absent, with recent ex vivo and in vivo data challenging

the earlier consensus from in vitro studies that it is completely non-fermentable.

Further long-term human clinical trials are necessary to fully elucidate the health implications of

the observed microbiota changes associated with the consumption of both allulose and

erythritol. Researchers and drug development professionals should consider these differential

effects when evaluating these sweeteners for use in food products and therapeutic

applications.
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erythritol-on-gut-microbiota]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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